N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2H-1,3-benzodioxole-5-carboxamide N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2H-1,3-benzodioxole-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 941910-87-8
VCID: VC6376873
InChI: InChI=1S/C21H22N2O4/c1-2-3-10-23-17-7-6-16(11-14(17)5-9-20(23)24)22-21(25)15-4-8-18-19(12-15)27-13-26-18/h4,6-8,11-12H,2-3,5,9-10,13H2,1H3,(H,22,25)
SMILES: CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC4=C(C=C3)OCO4
Molecular Formula: C21H22N2O4
Molecular Weight: 366.417

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2H-1,3-benzodioxole-5-carboxamide

CAS No.: 941910-87-8

Cat. No.: VC6376873

Molecular Formula: C21H22N2O4

Molecular Weight: 366.417

* For research use only. Not for human or veterinary use.

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2H-1,3-benzodioxole-5-carboxamide - 941910-87-8

Specification

CAS No. 941910-87-8
Molecular Formula C21H22N2O4
Molecular Weight 366.417
IUPAC Name N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-1,3-benzodioxole-5-carboxamide
Standard InChI InChI=1S/C21H22N2O4/c1-2-3-10-23-17-7-6-16(11-14(17)5-9-20(23)24)22-21(25)15-4-8-18-19(12-15)27-13-26-18/h4,6-8,11-12H,2-3,5,9-10,13H2,1H3,(H,22,25)
Standard InChI Key NWGIXAODLZANIX-UHFFFAOYSA-N
SMILES CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC4=C(C=C3)OCO4

Introduction

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2H-1,3-benzodioxole-5-carboxamide is a synthetic organic compound belonging to the tetrahydroquinoline derivatives class. This compound has attracted attention due to its structural complexity and potential applications in medicinal chemistry. Its molecular framework integrates a tetrahydroquinoline core with a benzodioxole moiety, making it a candidate for diverse pharmacological activities.

Synthesis Pathway

The synthesis of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2H-1,3-benzodioxole-5-carboxamide involves multi-step organic reactions:

  • Starting Materials:

    • 1-butyl-2-oxo-tetrahydroquinoline

    • 5-carboxybenzodioxole derivatives

  • Reaction Conditions:

    • Typically carried out in polar organic solvents (e.g., dichloromethane or dimethylformamide).

    • Catalysts such as coupling agents (e.g., EDC or DCC) may be used to facilitate amide bond formation.

  • Purification:

    • The crude product is purified using recrystallization or chromatography techniques to achieve high purity.

Pharmacological Relevance

The tetrahydroquinoline scaffold has been widely studied for its pharmacological properties:

  • Antitumor Activity: Tetrahydroquinoline derivatives have shown promise in inhibiting tumor growth.

  • Antimicrobial Properties: The quinoline core is associated with antibacterial and antifungal effects.

Hypothesized Mechanism of Action

While the exact mechanism of action for this compound remains unexplored, it is speculated to interact with biological targets such as enzymes or receptors due to its heterocyclic structure.

Drug Design Potential

The benzodioxole group contributes to molecular stability and potential interactions with protein binding sites, making it an attractive candidate for further drug development.

Research Findings

Study AspectDetails
Structural CharacterizationConfirmed through NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry
Biological ScreeningPreliminary assays suggest possible anticancer activity
Drug-Likeness EvaluationComputational tools like SwissADME indicate favorable drug-like properties

Current Research Gaps

Despite its potential:

  • No comprehensive studies have been published on its pharmacokinetics or toxicity.

  • Experimental validation of biological activity remains limited.

Future Research Opportunities

To fully realize the potential of this compound:

  • Conduct detailed in vitro and in vivo studies to assess efficacy against specific diseases.

  • Investigate its metabolic stability and bioavailability.

  • Explore structural modifications to enhance activity and reduce side effects.

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